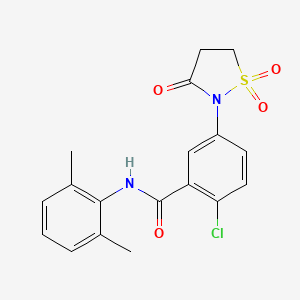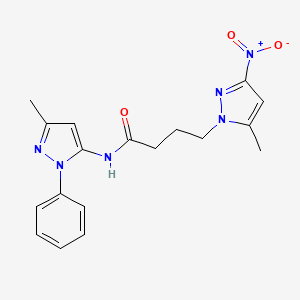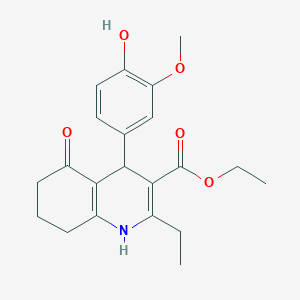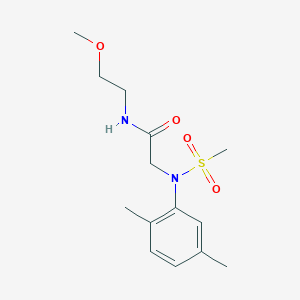![molecular formula C12H19BrClNO B5216376 N-[2-(4-bromophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5216376.png)
N-[2-(4-bromophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-bromophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride, commonly known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP is a selective β3-adrenoceptor agonist that has been found to possess anti-obesity, anti-diabetic, and anti-inflammatory properties.
作用机制
The mechanism of action of BPP involves the activation of β3-adrenoceptors in adipose tissue. The activation of these receptors leads to increased lipolysis, which results in the breakdown of stored fats into free fatty acids. The free fatty acids are then transported to the liver, where they are oxidized to produce energy. BPP also activates β3-adrenoceptors in skeletal muscle, leading to increased glucose uptake and utilization. The activation of β3-adrenoceptors in immune cells has been found to inhibit the production of inflammatory cytokines, leading to reduced inflammation.
Biochemical and Physiological Effects
BPP has been found to have several biochemical and physiological effects. It has been found to increase lipolysis and glucose uptake in adipose tissue and skeletal muscle, respectively. BPP has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, BPP has been found to increase energy expenditure by increasing thermogenesis in brown adipose tissue.
实验室实验的优点和局限性
BPP has several advantages for lab experiments. It is a selective β3-adrenoceptor agonist, which means that it specifically targets β3-adrenoceptors in adipose tissue, skeletal muscle, and immune cells. This specificity reduces the risk of off-target effects and increases the accuracy of the results obtained. BPP is also relatively stable and has a long shelf life, which makes it suitable for use in long-term experiments. However, BPP has some limitations for lab experiments. It is relatively expensive and may not be readily available in some laboratories. Additionally, BPP may have limited solubility in some solvents, which may affect its effectiveness in experiments.
未来方向
There are several future directions for research on BPP. One potential direction is to investigate its effects on other metabolic pathways, such as lipid metabolism and insulin signaling. Another potential direction is to investigate its effects on other tissues and organs, such as the liver and pancreas. Additionally, future research could focus on developing more potent and selective β3-adrenoceptor agonists that could be used in the treatment of obesity, diabetes, and other metabolic disorders. Finally, future research could investigate the potential use of BPP in combination with other drugs or therapies to enhance its therapeutic effects.
合成方法
BPP can be synthesized through a multistep process involving several chemical reactions. The synthesis process involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. The resulting product is then reacted with 2-methyl-2-propanamine in the presence of a catalyst to form BPP. The final product is then purified through crystallization and recrystallization to obtain BPP hydrochloride in its pure form.
科学研究应用
BPP has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to possess anti-obesity and anti-diabetic properties by activating β3-adrenoceptors in adipose tissue, leading to increased lipolysis and glucose uptake. BPP has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
属性
IUPAC Name |
N-[2-(4-bromophenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO.ClH/c1-12(2,3)14-8-9-15-11-6-4-10(13)5-7-11;/h4-7,14H,8-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPMVEYFPOCQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOC1=CC=C(C=C1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-bromophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5216306.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N',N'-trimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5216308.png)


![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B5216332.png)
![6-(4-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5216345.png)


![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216367.png)

![N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea](/img/structure/B5216372.png)
![N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5216384.png)
![ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5216385.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5216389.png)